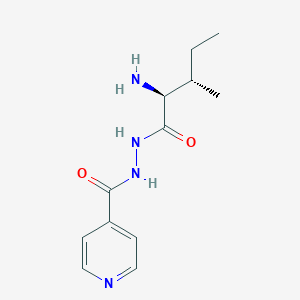![molecular formula C7H16N2O B1416477 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol CAS No. 748766-92-9](/img/structure/B1416477.png)
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol
Übersicht
Beschreibung
Chemical Reactions Analysis
Specific chemical reactions involving “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are not available in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are not provided in the search results .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Intermediate in Synthesis : 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is a key intermediate in the synthesis of various compounds. For instance, it plays a role in the synthesis of rosiglitazone, with modifications in reaction conditions enhancing yield significantly (L. Hui, 2006).
Protecting Group for Acids : It serves as a protecting group for acids such as methacrylic acid (MAA), which can be removed post-polymerization either chemically or thermally, demonstrating its versatility in polymer chemistry (Marios Elladiou & C. S. Patrickios, 2012).
Catalyst in Organic Synthesis : The compound acts as a catalyst in the synthesis of highly substituted piperidines, demonstrating its role in facilitating complex organic reactions (S. Sajadikhah et al., 2012).
Molecular Structure and Complex Formation
Crystal Structure Analysis : Its crystal structure was analyzed to understand its molecular interactions, which is vital in the development of new pharmaceuticals and materials (Fu et al., 2006).
Complexes with Metals : It is used in the formation of magnesium and zinc complexes, indicating its importance in the field of organometallic chemistry (Yang Wang et al., 2012).
Biological and Pharmacological Research
Antibacterial Activity : Certain derivatives have shown potential antibacterial activities, highlighting its significance in the development of new antimicrobial agents (N. Salih et al., 2021).
Chemosensor Applications : It has been used in the development of selective chemosensors, such as for Eu3+ detection, which is crucial in environmental and medical applications (Chen Qiu, 2012).
Dinuclear Lanthanide Complexes : Its derivatives have been used in the synthesis of dinuclear lanthanide complexes, which show slow magnetic relaxation behavior, important in materials science (Jin Zhang et al., 2016).
Synthesis of Pharmaceutical Compounds : Derivatives of this compound have been used in the synthesis of various pharmaceutical compounds, demonstrating its importance in drug discovery and development (H. Veisi et al., 2015).
Environmental Applications
- CO2 Capture Studies : Its related tertiary amines have been studied for their potential in post-combustion CO2 capture, indicating its role in environmental applications (I. Bernhardsen et al., 2019).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are not available, there is ongoing research into the use of pyrrolidine and piperidine derivatives in drug discovery . These compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
2-[methyl-[(3S)-pyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQSNNWKLLATJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653495 | |
| Record name | 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol | |
CAS RN |
748766-92-9 | |
| Record name | 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)



![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)

![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)
